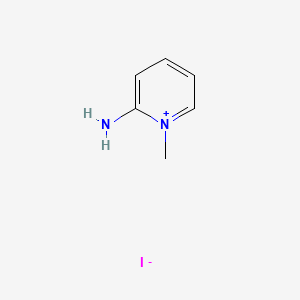

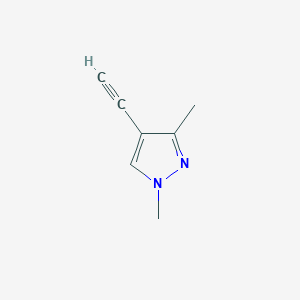

1H-Pyrazole, 4-ethynyl-1,3-dimethyl-

Vue d'ensemble

Description

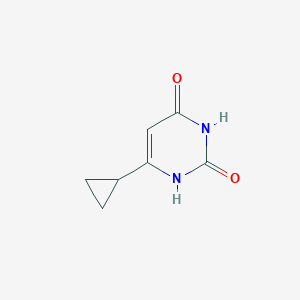

The compound "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-" is a derivative of the pyrazole heterocycle, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties . The ethynyl and dimethyl substitutions at positions 4 and 1,3 respectively, suggest modifications that could impact the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclization reactions. For instance, substituted pyrazoles can be synthesized through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, aminoalkylation of 3,5-dimethylpyrazole has been used to prepare pyrazole ligands with aminoalkyl groups at position 4 . These methods highlight the versatility in synthesizing pyrazole derivatives with various substituents, which could be applicable to the synthesis of "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within a crystal . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the structure of a related compound, 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt, was determined to have a ladder-like structure formed by hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including cycloaddition reactions to form new heterocyclic compounds . The reactivity of the pyrazole ring can be influenced by the nature of the substituents, which can lead to the formation of complexes with metals, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes . The presence of an ethynyl group in "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-" suggests potential for cross-coupling reactions, such as the Sonogashira reaction, which could be used to create polymers or larger organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For instance, the presence of dimethyl groups can influence the compound's solubility and melting point . The introduction of an ethynyl group could also affect the compound's reactivity and its ability to form polymers . Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds and confirm their structures . Additionally, theoretical studies, including DFT calculations, can predict properties such as NLO behavior and hyperpolarizability, which are important for applications in materials science .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyrazole compounds have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds have shown significant growth inhibitory activity .

- Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their antimicrobial activity after thorough purification .

- Results: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

Synthesis of Bioactive Chemicals

- Scientific Field: Organic Chemistry

- Summary of Application: Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .

- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results: The popularity of pyrazoles in several fields of science has increased due to their wide range of applications .

Anti-tuberculosis Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyrazoles have been identified as potential anti-tuberculosis agents .

- Methods of Application: The specific methods of application and experimental procedures would depend on the specific pyrazole compound being studied .

- Results: While the results would vary depending on the specific study, pyrazoles in general have shown promise as anti-tuberculosis agents .

Anticancer Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyrazoles have been studied for their potential anticancer activity .

- Methods of Application: Again, the specific methods of application and experimental procedures would depend on the specific pyrazole compound and the type of cancer being targeted .

- Results: Some pyrazole compounds have shown promising results in preclinical studies, but further research is needed to fully understand their potential as anticancer agents .

Synthesis of Industrially and Pharmaceutically Crucial Chemicals

- Scientific Field: Organic Chemistry

- Summary of Application: Pyrazoles are used as scaffolds in the synthesis of industrially and pharmaceutically crucial chemicals .

- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results: The popularity of pyrazoles in several fields of science has increased due to their wide range of applications .

Anti-Inflammatory and Antidepressant Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Pyrazoles have been identified as potential anti-inflammatory and antidepressant agents .

- Methods of Application: The specific methods of application and experimental procedures would depend on the specific pyrazole compound being studied .

- Results: While the results would vary depending on the specific study, pyrazoles in general have shown promise as anti-inflammatory and antidepressant agents .

Agrochemistry

- Scientific Field: Agrochemistry

- Summary of Application: Pyrazoles have a wide range of applications in agrochemistry .

- Methods of Application: The specific methods of application and experimental procedures would depend on the specific pyrazole compound being studied .

- Results: Pyrazoles have been found to be effective in various applications in agrochemistry .

Coordination Chemistry and Organometallic Chemistry

- Scientific Field: Coordination Chemistry and Organometallic Chemistry

- Summary of Application: Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry .

- Methods of Application: The specific methods of application and experimental procedures would depend on the specific pyrazole compound being studied .

- Results: Pyrazoles have been found to be effective in various applications in coordination chemistry and organometallic chemistry .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a promising future for the study and application of pyrazole derivatives, including 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-.

Propriétés

IUPAC Name |

4-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQRCEZDXARLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486012 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-1,3-dimethyl-1H-pyrazole | |

CAS RN |

61514-53-2 | |

| Record name | 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)